2-Methyl-3-(methylthio)pyrazine chemical properties and structure
2-Methyl-3-(methylthio)pyrazine chemical properties and structure
An In-depth Technical Guide to 2-Methyl-3-(methylthio)pyrazine: Properties, Synthesis, and Applications
Introduction
2-Methyl-3-(methylthio)pyrazine, identified by its CAS number 2882-20-4, is a pivotal heterocyclic aromatic compound belonging to the pyrazine family.[1] It is a significant organosulfur compound widely recognized for its potent and distinctive aroma profile, which is characterized by nutty, roasted, and meaty notes.[2] This unique sensory profile makes it an indispensable ingredient in the flavor and fragrance industry, where it is used to impart or enhance specific taste and scent characteristics in a vast array of products.[3] Beyond its industrial applications, 2-Methyl-3-(methylthio)pyrazine is also a naturally occurring compound, often generated during the thermal processing of food through the Maillard reaction.[4][5] This guide provides a comprehensive technical overview of its chemical structure, properties, natural formation, synthesis, analytical methodologies, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Structure and Physicochemical Properties
2-Methyl-3-(methylthio)pyrazine possesses a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] The ring is substituted with a methyl group at position 2 and a methylthio group (-SCH₃) at position 3. This specific arrangement of functional groups is responsible for its characteristic sensory properties and chemical reactivity.[1]
Molecular and Chemical Identity
-
IUPAC Name: 2-Methyl-3-(methylthio)pyrazine[6]
-
Molecular Formula: C₆H₈N₂S[6]
-
Molecular Weight: 140.21 g/mol [7]
-
FEMA Number: 3338[9]
-
Synonyms: 2-Methyl-3-methylsulfanylpyrazine, 2-Methylthio-3-methylpyrazine, 3-Methyl-2-methylthiopyrazine[1][6]
Physicochemical Data
The key physical and chemical properties of 2-Methyl-3-(methylthio)pyrazine are summarized in the table below. These parameters are critical for its handling, formulation, and application in various industrial processes.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [3][8] |
| Odor Profile | Nutty, roasted, meaty, earthy, with coffee and corn nuances | [2][3][8] |
| Boiling Point | 213-214 °C at 760 mmHg | [8][10] |
| 85-87 °C at 10 mmHg | [10][11] | |
| Density | 1.15 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.585 (lit.) | [8] |
| Flash Point | 98.89 °C (210 °F) TCC | [10][11] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like alcohol | [1][3][11] |
| Purity Assay | ≥99% (GC) | [12] |
Natural Occurrence and Formation: The Maillard Reaction
Pyrazines, including 2-Methyl-3-(methylthio)pyrazine, are well-known products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars during the heating of food.[4][5][13] This reaction is responsible for the characteristic flavors and aromas of a wide variety of cooked foods, such as baked goods, roasted coffee, and grilled meats.[2][4] The formation of pyrazines is a complex process initiated by the condensation of an amine (from an amino acid) and a carbonyl group (from a sugar).[5] Sulfur-containing amino acids, such as cysteine and methionine, are key precursors for the formation of sulfur-containing pyrazines like 2-Methyl-3-(methylthio)pyrazine.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Chemical Synthesis
Industrially, 2-Methyl-3-(methylthio)pyrazine is typically synthesized from chlorinated pyrazine precursors.[8] A common method involves the reaction of 2-chloro-3-methylpyrazine with a methylthiolating agent, such as sodium methanethiolate.[3]
Representative Synthetic Protocol
This protocol describes a general laboratory-scale synthesis.
Step 1: Preparation of Sodium Methanethiolate
-
In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve sodium hydroxide in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Bubble methyl mercaptan (methanethiol) gas through the solution until the desired stoichiometric amount has been added. The reaction is exothermic and should be controlled. The product is a solution or slurry of sodium methanethiolate (NaSCH₃).
Step 2: Nucleophilic Substitution
-
To the freshly prepared sodium methanethiolate solution, add 2-chloro-3-methylpyrazine dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved by vacuum distillation to obtain 2-Methyl-3-(methylthio)pyrazine as a colorless to pale yellow liquid.
Caption: General workflow for the synthesis of 2-Methyl-3-(methylthio)pyrazine.
Analytical Methodology
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 2-Methyl-3-(methylthio)pyrazine, especially in complex matrices like food and fragrance samples. The NIST Chemistry WebBook provides mass spectral data for this compound, which is essential for its identification.[6][14]
GC-MS Analysis Protocol
Step 1: Sample Preparation
-
Liquid Samples (e.g., beverages): Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or use Solid Phase Microextraction (SPME) to isolate volatile compounds.
-
Solid Samples (e.g., food powder): Use solvent extraction, followed by concentration of the extract. Headspace analysis or purge-and-trap techniques are also effective for isolating volatile pyrazines.[5]
Step 2: GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-1, OV-101).[15][16]
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).
-
Oven Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Step 3: Data Analysis
-
Identification: The compound is identified by comparing its retention time with that of a pure standard and by matching its mass spectrum with reference spectra from a library (e.g., NIST).[6]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of the compound in the sample.
Caption: Workflow for the GC-MS analysis of 2-Methyl-3-(methylthio)pyrazine.
Industrial Applications
The primary industrial value of 2-Methyl-3-(methylthio)pyrazine lies in its potent sensory characteristics.
-
Food and Flavor Industry: It is a critical component for creating authentic nutty, roasted, and meaty flavor profiles in a wide range of products, including snacks, sauces, savory dishes, coffee, and baked goods.[2][3] Its application in processed meat products can enhance the meaty aroma, simulating flavors achieved through slow cooking.[2]
-
Fragrance Industry: In perfumery, it imparts a warm, nutty character to fragrance formulations, adding complexity and depth.[2] It is also used in scented products like air fresheners.[2]
-
Tobacco Industry: This compound is utilized to enhance the aroma of tobacco, reduce harshness, and improve the overall sensory experience for smokers.[2]
-
Organic Synthesis: It serves as an intermediate or building block in the synthesis of more complex organic molecules for research in pharmaceuticals or agrochemicals.[17]
Safety and Handling
2-Methyl-3-(methylthio)pyrazine is classified as an irritant to the eyes, skin, and respiratory system.[10][11][18] Therefore, proper safety precautions are essential during its handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[18][19]
-
Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[19]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[19] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19] If inhaled, move to fresh air.[19]
While comprehensive toxicological data is not widely published, it is handled under the assumption of being a hazardous chemical, and the Safety Data Sheet (SDS) should always be consulted before use.[18][20]
Conclusion
2-Methyl-3-(methylthio)pyrazine is a multifaceted compound with significant scientific and industrial relevance. Its distinct chemical structure gives rise to a powerful and desirable aroma profile that is leveraged extensively in the flavor and fragrance industries. Understanding its formation through the Maillard reaction provides crucial insights for food scientists, while established synthetic and analytical protocols enable its controlled production and quality assessment. As with any active chemical compound, adherence to strict safety and handling guidelines is paramount to ensure its responsible application. Continued research into this and similar pyrazine derivatives will undoubtedly uncover new applications and deepen our understanding of the chemistry of taste and scent.
References
- 1. CAS 2882-20-4: 2-Methyl-3-(methylthio)pyrazine [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-3-(methylthio)pyrazine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 7. Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 [chemicalbook.com]
- 9. FEMA Numbers : From 2411 to 3500 [perflavory.com]
- 10. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 11. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 15. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 16. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. synerzine.com [synerzine.com]
- 19. nbinno.com [nbinno.com]
- 20. echemi.com [echemi.com]
